3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

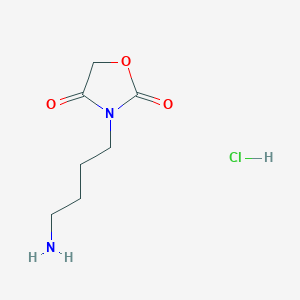

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(4-aminobutyl)-1,3-oxazolidine-2,4-dione hydrochloride. This naming convention reflects the structural components of the molecule, specifically indicating the presence of a four-carbon aminobutyl chain attached at the 3-position of the oxazolidine ring system. The oxazolidine core contains two carbonyl groups positioned at the 2 and 4 locations within the five-membered heterocyclic ring structure.

The Chemical Abstracts Service registry number for this compound is 1822673-97-1. This unique identifier serves as the definitive chemical registry designation for this specific salt form of the compound. The Chemical Abstracts Service registry system provides unambiguous identification of chemical substances, ensuring accurate communication and documentation across scientific literature and commercial applications.

The compound also carries the MDL number MFCD28126166, which represents another standardized identification system used in chemical databases and inventory management systems. This additional identifier facilitates cross-referencing and data management across different chemical information platforms and research databases.

Molecular Formula and Structural Representation

The molecular formula for this compound is C₇H₁₃ClN₂O₃. This formula indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms in the complete salt structure. The molecular weight of the hydrochloride salt is 208.64 grams per mole, while some sources report slight variations such as 208.6427 grams per mole or 208.642 grams per mole.

The free base form of the compound, without the hydrochloride salt, possesses the molecular formula C₇H₁₂N₂O₃ with a molecular weight of 172.18 grams per mole. This represents the parent compound before salt formation with hydrochloric acid. The difference in molecular weight between the free base and hydrochloride salt reflects the addition of one hydrogen chloride molecule to form the salt.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(N1CCCCN)OCC1=O.[H]Cl or variations such as NCCCCN1C(=O)COC1=O.Cl. This linear notation provides a standardized method for representing the molecular structure in database systems and computational chemistry applications.

Synonyms and Alternative Naming Conventions

The compound this compound is known by several alternative names and synonyms in chemical literature and commercial databases. The primary alternative designation is 3-(4-aminobutyl)-1,3-oxazolidine-2,4-dione hydrochloride, which explicitly includes the position numbers for the nitrogen atoms within the oxazolidine ring system.

Additional nomenclature variations include 2,4-oxazolidinedione, 3-(4-aminobutyl)-, hydrochloride (1:1), which follows the Chemical Abstracts Service indexing convention. This naming format emphasizes the dione functionality at positions 2 and 4 of the oxazolidine ring and specifies the 1:1 stoichiometric ratio between the organic base and hydrochloric acid in the salt formation.

Properties

IUPAC Name |

3-(4-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-3-1-2-4-9-6(10)5-12-7(9)11;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBQTVLRVQLYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C7H12N2O3·HCl

- Molecular Weight : 182.67 g/mol

- CAS Number : 1822673-97-1

The oxazolidine ring structure is notable for its role in various biological activities, particularly as an antibacterial agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized to function primarily through:

- Protein Synthesis Inhibition : Similar to other oxazolidinone derivatives, this compound may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the initiation of translation, effectively halting bacterial growth .

- Enzyme Inhibition : The oxazolidine framework has been associated with various enzyme inhibition activities, including those relevant in metabolic pathways .

Biological Activity Overview

Research indicates that compounds within the oxazolidinone class exhibit a range of biological activities:

- Antibacterial Properties : Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including multi-drug resistant strains. The mechanism involves disruption of protein synthesis, making these compounds valuable in treating infections where traditional antibiotics fail .

- Antitumor Activity : Some studies suggest that oxazolidinones may possess anticancer properties by inducing apoptosis in cancer cells through various pathways .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective roles for oxazolidinone derivatives, which could be beneficial in treating neurodegenerative diseases .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a comparative study involving various oxazolidinone derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus strains resistant to methicillin (MRSA). The compound exhibited an IC50 value indicative of strong inhibitory effects on bacterial growth, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .

Case Study: Neuroprotection

Research conducted on neuroblastoma cell lines showed that treatment with oxazolidinone derivatives led to reduced cell viability in a dose-dependent manner. The study suggested that these compounds could activate apoptotic pathways, providing insights into their potential use in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride. Research indicates that this compound exhibits significant inhibitory effects against a range of bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may be a valuable candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains.

Anticancer Potential

In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines. The results indicate significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents:

| Cell Line | IC50 Value (µg/mL) | Comparison Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 2.3 | 3.2 |

| MCF-7 | 1.9 | 3.0 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further investigation in cancer therapy.

Biological Research

Mechanisms of Action

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, facilitating interactions with proteins or nucleic acids.

- Oxidation and Reduction Reactions: These reactions can modify the compound's biological profile and enhance its therapeutic potential.

Materials Science

Synthesis and Characterization

In materials science, this compound is explored as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for the development of materials with tailored properties for specific applications.

Applications in Drug Delivery Systems

The compound's solubility and bioavailability profile make it suitable for use in drug delivery systems. Its ability to form stable complexes with other pharmaceutical agents enhances the efficacy of drug formulations.

Case Studies

-

Study on Antimicrobial Efficacy:

A peer-reviewed study demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound's mechanism was linked to the disruption of bacterial cell wall synthesis. -

Anticancer Research:

Another investigation focused on the compound's effects on apoptosis in cancer cells. Results indicated that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride with structurally or functionally related oxazolidinedione and imidazolidinedione derivatives. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Variations and Bioactivity: Substituent Position: The position of the aminobutyl chain (e.g., 4- vs. 2-aminobutyl) significantly impacts physicochemical properties. Aromatic Substitutions: Compounds like (Z)-5-(4-chlorobenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione exhibit high melting points (188–206°C) and purity (>90%), attributed to planar aromatic groups enhancing crystallinity . These derivatives also show antitubercular and antimicrobial activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance potency .

Synthetic Routes: Most oxazolidinediones are synthesized via a one-pot condensation of α-hydroxy esters with guanidine, followed by alkylation or aryl substitution . For example, 5-methyl-N-aryl derivatives are synthesized using 2-chloropropanamide and aryl halides . The 4-aminobutyl side chain in the target compound may require selective alkylation or protection/deprotection strategies, as seen in analogous amine-functionalized derivatives .

Biological Activity: Imidazolidinediones (e.g., compound 9 in ) demonstrate receptor-selective analgesic activity, while oxazolidinediones with aryl groups (e.g., 4-methoxyphenyl) show antitubercular efficacy . The absence of aromatic substituents in 3-(4-Aminobutyl)oxazolidine-2,4-dione HCl may limit its antimicrobial activity but could favor central nervous system (CNS) penetration due to the primary amine’s basicity .

Preparation Methods

Reaction Conditions and Catalysts

A patented process (US4220787A) describes the preparation of oxazolidine-2,4-diones by reacting carbamates with 2-hydroxycarboxylic acid esters at temperatures ranging from 80° to 250° C, preferably 120° to 225° C. The reaction can be catalyzed by:

- Metal halides, oxides, and carboxylates (e.g., lead acetate, copper(II) acetate, cobalt chloride, dibutyl-tin dilaurate, dibutyl-tin oxide)

- Tertiary organic amines (e.g., trimethylamine, triethylamine, tributylamine)

Catalysts allow the reaction to proceed at lower temperatures and improve purity and yield.

Typical Reaction Example

- Reactants: Isobutyl N-(3,5-dichlorophenyl)-carbamate and isobutyl vinyl-lactate

- Catalyst: Tributylamine (approx. 5.6 g for 0.6 mol scale)

- Conditions: Reflux for 1 hour, followed by distillation of isobutanol byproduct at 198° to 220° C under reduced pressure

- Workup: Cooling to 80° C, dropwise addition to methanol at 20° C, stirring for 2 hours, filtration, and drying

- Yield: Approximately 88% of the oxazolidine-2,4-dione product

This method is adaptable for various substituents on the carbamate and ester components, allowing synthesis of tailored oxazolidine-2,4-diones.

Preparation via Substituted Amides and Aromatic Carbonic Acid Esters

European patent EP0056966B1 describes an alternative approach involving the reaction of substituted amides with aromatic carbonic acid esters at elevated temperatures (50° to 250° C, preferably 120° to 170° C). This reaction can be performed solvent-free and may be catalyzed by:

- Alkaline alcoholates (e.g., sodium methylate)

- Tertiary amines (e.g., tripropylamine, tributylamine)

- Alkali phenolates

The process benefits from the recycling of distilled phenols formed during the reaction, enhancing sustainability.

Tandem Phosphorus-Mediated Carboxylative Condensation Using Atmospheric CO2

A more recent and innovative method involves a tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by base-catalyzed cyclization to form oxazolidine-2,4-diones under mild, transition-metal-free conditions using atmospheric CO2. This one-pot reaction offers:

- Use of readily available substrates

- Mild reaction conditions

- Avoidance of harsh reagents and heavy metal catalysts

- Potential for environmentally benign synthesis

While this method is general for oxazolidine-2,4-diones, specific application to 3-(4-aminobutyl)oxazolidine-2,4-dione hydrochloride requires adaptation of substrates and optimization.

Reaction Parameter Summary Table

Research Findings and Notes

- Elevated temperatures are essential for ring closure and cyclization in traditional methods, but catalysts can significantly lower the required temperature.

- Tertiary amines are effective catalysts, with tributylamine frequently used to enhance reaction rates and yields.

- The tandem phosphorus-mediated method represents a breakthrough in green chemistry by utilizing atmospheric CO2 and avoiding heavy metals, though it requires further development for specific amine substrates like 4-aminobutyl derivatives.

- Purity and yield optimization often depend on the precise control of reaction conditions, catalyst loading, and workup procedures such as crystallization from methanol or other solvents.

- Recycling of phenolic byproducts in the amide-ester method improves sustainability and cost-effectiveness.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions under acidic conditions, as demonstrated in oxazolidine-2,4-dione formation schemes. For example, acidic coupling of ynamides with azides generates oxazolidine-2,4-dione derivatives, with yields dependent on solvent choice (e.g., dichloromethane) and stoichiometric ratios . Optimization involves adjusting pH (1–3 M HCl) and reaction time (12–24 hours) to minimize side products. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the oxazolidine-2,4-dione core and aminobutyl sidechain (e.g., δ ~4.5 ppm for oxazolidine protons, δ ~170 ppm for carbonyl carbons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ± 0.001 Da) . HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures >98% purity. X-ray crystallography resolves stereochemistry and hydrogen bonding in the hydrochloride salt .

Q. How should researchers address solubility challenges in aqueous and organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (test in pH 3–5 buffers). For organic phases, use polar aprotic solvents (DMSO, DMF) at 50–60°C. Pre-saturate solvents with nitrogen to prevent degradation. Solubility profiling via UV-Vis (λmax ~250 nm) in incremental solvent ratios is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from protonation states or conformational flexibility. Perform DFT calculations (B3LYP/6-31G*) to model the hydrochloride’s ionic interactions and compare with experimental NMR shifts. Validate using 2D NMR (COSY, HSQC) to assign ambiguous signals . If inconsistencies persist, re-examine sample preparation (e.g., residual solvents, salt form) .

Q. How can reaction mechanisms for oxazolidine-2,4-dione formation be elucidated experimentally?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments with deuterated reagents to identify intermediates. Monitor reactions via in-situ IR for carbonyl group transformations (e.g., loss of azide peaks at ~2100 cm⁻¹). Computational studies (e.g., transition state modeling with Gaussian) complement experimental data .

Q. What in silico approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding to target receptors (e.g., enzymes with oxazolidine-binding pockets). Use ADMET predictors (SwissADME, pkCSM) to estimate logP, bioavailability, and metabolic stability. Validate with in vitro assays (e.g., microsomal stability in liver S9 fractions) .

Q. How can structural modifications improve target selectivity in pharmacological studies?

- Methodological Answer : Replace the aminobutyl chain with homologs (e.g., pentyl or cyclohexyl) to alter steric hindrance. Introduce electron-withdrawing groups (e.g., -CF₃) to the oxazolidine ring for enhanced metabolic resistance. Test analogs in competitive binding assays (SPR or ITC) to quantify affinity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.